molecular formula C7H10O3S B6208872 6lambda6-thiaspiro[3.4]octane-6,6,8-trione CAS No. 2742660-07-5

6lambda6-thiaspiro[3.4]octane-6,6,8-trione

Cat. No. B6208872
CAS RN: 2742660-07-5
M. Wt: 174.2
InChI Key:
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Description

6lambda6-thiaspiro[3.4]octane-6,6,8-trione, commonly known as 6-thiaspiro[3.4]octane-6,6,8-trione, is an organic compound that belongs to the class of thiaspiranes. It is a white solid with a molecular formula of C6H6O3S and a molecular weight of 150.18 g/mol. It is a highly versatile compound with many applications in the fields of organic chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-thiaspiro[3.4]octane-6,6,8-trione is not fully understood. However, it is believed to act as a Lewis acid, meaning that it can accept electrons from other molecules. This enables the compound to act as a catalyst for various organic reactions. It is also believed to act as a nucleophile, meaning that it can donate electrons to other molecules. This allows the compound to act as a reagent in organic synthesis.
Biochemical and Physiological Effects
6-thiaspiro[3.4]octane-6,6,8-trione is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of various biologically active compounds, such as thiazoles, thiophenes, and thiadiazoles. These compounds may have biological activity, but this has yet to be determined.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-thiaspiro[3.4]octane-6,6,8-trione in laboratory experiments is its versatility. It can be used as a reagent, a catalyst, and a precursor to other compounds. It is also relatively inexpensive and easy to obtain. The main limitation of using this compound is that it is not very stable and can decompose over time.

Future Directions

The use of 6-thiaspiro[3.4]octane-6,6,8-trione in scientific research is still in its early stages, and there are many potential future directions that could be explored. These include further research into the compound’s mechanism of action, its use as a catalyst for organic reactions, its use as a precursor for biologically active compounds, and its use in the synthesis of other compounds. Additionally, further research could be conducted into the compound’s stability and potential applications in the pharmaceutical and biotechnological industries.

Synthesis Methods

6-thiaspiro[3.4]octane-6,6,8-trione can be synthesized via a few different methods, including the Wittig reaction, the Stetter reaction, and the Corey-Chaykovsky reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Stetter reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Corey-Chaykovsky reaction involves the reaction of an aldehyde or ketone with a Grignard reagent to form a ketone or alcohol.

Scientific Research Applications

6-thiaspiro[3.4]octane-6,6,8-trione has a wide variety of scientific research applications, including its use as a synthetic reagent for organic synthesis, as a catalyst in organic reactions, as a ligand for metal complexes, and as a precursor to biologically active compounds. It is also used as a building block for the synthesis of other compounds, such as thiazoles, thiophenes, and thiadiazoles.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6lambda6-thiaspiro[3.4]octane-6,6,8-trione can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2,4-pentanedione", "thiophene", "sodium hydride", "acetic anhydride", "sulfuric acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Thiophene is reacted with sodium hydride in ethanol to form the sodium salt of thiophene.", "Step 2: The sodium salt of thiophene is then reacted with 2,4-pentanedione in the presence of acetic anhydride to form the corresponding spirocyclic intermediate.", "Step 3: The spirocyclic intermediate is then treated with sulfuric acid to form the desired product, 6lambda6-thiaspiro[3.4]octane-6,6,8-trione.", "Step 4: The product is purified by recrystallization from a suitable solvent, such as ethanol or water.", "Step 5: The purity of the product is confirmed by analytical techniques, such as NMR spectroscopy and mass spectrometry." ] }

CAS RN

2742660-07-5

Product Name

6lambda6-thiaspiro[3.4]octane-6,6,8-trione

Molecular Formula

C7H10O3S

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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